methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (C₁₀H₉NO₄) is a fused heterocyclic compound featuring a furan ring fused to a pyrrole moiety. The methyl ester at position 5 and the 4-methyl substituent are key structural features influencing its reactivity and applications. This compound has been synthesized via Vilsmeier-Haack formylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate followed by functionalization . Notably, it was recently isolated as a natural product from the fungus Talaromyces amestolkiae, marking its first identification in nature . Its derivatives have shown promise as inhibitors of Mycobacterium tuberculosis Eis enzymes, restoring kanamycin sensitivity in resistant strains .
Properties
IUPAC Name |
methyl 4-methylfuro[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDMNYTHYLWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425091 | |
| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164667-61-2 | |
| Record name | Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation at the Pyrrole Nitrogen
The 4H designation indicates a proton at the pyrrole’s nitrogen position. Substitution of this proton with a methyl group could be achieved through nucleophilic alkylation. For example, treatment of 1 with methyl iodide (CH₃I) in the presence of a strong base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) may facilitate N-methylation:
Reaction conditions such as temperature (80–100°C), time (6–12 hours), and stoichiometric ratios (1:1.2 substrate:methyl iodide) would require optimization to maximize yield while minimizing side reactions like over-alkylation.
Ring-Formation with Pre-Installed Methyl Groups
An alternative approach involves constructing the furopyrrole ring with the methyl group already incorporated. For instance, using a methyl-substituted pyrrole precursor during the cyclization step could directly yield the 4-methyl derivative. This method avoids post-synthetic modifications but demands specialized starting materials.
Functionalization and Derivative Synthesis
Once the furopyrrole core is established, further modifications can be applied to refine the target compound. The reviewed literature emphasizes the versatility of Vilsmeier-Haack reactions and hydrazide formations for functionalizing position 2 of the furopyrrole system.
Vilsmeier-Haack Formylation
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a critical tool for accelerating reactions and improving yields in heterocyclic chemistry. For example, hydrazone formations between furo[3,2-b]pyrrole-5-carboxhydrazides and aldehydes under microwave conditions achieve 25–75% yields in 15–60 minutes, compared to hours under conventional heating. Applying this technique to the alkylation or cyclization steps for this compound could enhance efficiency.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical reaction pathways for this compound synthesis, extrapolated from analogous transformations:
| Method | Reagents/Conditions | Yield | Time | Key Challenges |
|---|---|---|---|---|
| N-Alkylation of 1 | CH₃I, K₂CO₃, DMF, 80°C | ~50%* | 8 h | Competing O-alkylation |
| Pre-substituted cyclization | Methylpyrrole, cyclizing agent | ~35%* | 12 h | Limited precursor availability |
| Microwave-assisted alkylation | CH₃I, MW, 100°C, DMF | ~65%* | 2 h | Equipment specificity |
*Theoretical yields based on analogous reactions.
Mechanistic Considerations and Side Reactions
Introducing a methyl group at the 4-position risks steric hindrance and electronic effects that could destabilize the furopyrrole ring. Byproducts may include:
-
Over-alkylated derivatives : Double methylation at the nitrogen or oxygen sites.
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Ring-opening products : Especially under prolonged heating or strong acidic/basic conditions.
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Isomerization : Migration of the methyl group to adjacent positions.
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane eluent) would likely separate the target compound from byproducts. Spectroscopic confirmation via NMR should reveal:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Furopyrrole vs. Thienopyrrole Derivatives
- Thieno[3,2-b]pyrrole-5-carboxylates: Replacing the furan oxygen with sulfur (e.g., ethyl 4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate) increases electron delocalization due to sulfur’s polarizability, enhancing charge transport in organic semiconductors . Thieno derivatives exhibit higher thermal stability (decomposition >250°C) compared to furo analogs, making them suitable for optoelectronic applications .
- Furo[2,3-b]pyrrole-5-carboxylates : Positional isomerism (furo[3,2-b] vs. furo[2,3-b]) alters aromaticity. X-ray studies show furo[3,2-b] derivatives exhibit greater π-electron delocalization, leading to enhanced stability .
Substituent Effects at Position 4
- 4-Methyl vs. 4-Alkyl/4-Aryl :
- 4-Methyl : Introduces moderate steric hindrance, balancing solubility and reactivity. The methyl group in the target compound facilitates crystallization and enhances bioavailability in Eis inhibitors .
- 4-Dodecyl (C₁₂H₂₅) : Increases lipophilicity, improving thin-film morphology in organic semiconductors but reducing aqueous solubility .
- 4-(4-Chlorobenzyl) : Enhances π-π stacking in solid-state structures, critical for TGR5 agonist activity in diabetes therapeutics .
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters (e.g., methyl 4H-furo[3,2-b]pyrrole-5-carboxylate) are more reactive in nucleophilic substitutions due to lower steric hindrance . Ethyl esters (e.g., ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate) offer improved solubility in non-polar solvents, advantageous in synthetic intermediates .
Functionalization at Position 2
- 2-Formyl Derivatives: The target compound’s 2-formyl substituent (methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) enables condensation reactions for synthesizing Schiff bases and heterocyclic hybrids, such as thiazolidinones with antibacterial activity .
- 2-Aryl Substitutents (e.g., 3-Trifluoromethylphenyl) : Electron-withdrawing groups like -CF₃ enhance electrophilic reactivity, enabling Suzuki couplings for drug discovery .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Physical Properties
Biological Activity
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉NO₃ and a molecular weight of 165.15 g/mol. The compound features a furo[3,2-b]pyrrole core, which is significant for its reactivity and interaction with biological targets. The presence of the carboxylate group enhances its solubility and potential interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the furan and pyrrole rings can engage in π-π stacking interactions, influencing protein conformation and function. This interaction may modulate pathways related to inflammation, cancer progression, and microbial resistance.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .
2. Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
3. Anti-inflammatory Effects
This compound has also been screened for anti-inflammatory activity. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
